(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound featuring a unique structure that includes a chlorothiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be achieved through a series of organic reactions. One common approach involves the use of a [5+2] cascade reaction, which is a solvent-dependent oxidative dearomatization-induced process . This method allows for the facile synthesis of diversely functionalized bicyclo[3.2.1]octane skeletons with good yields and excellent diastereoselectivities.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds have a similar bicyclic structure but differ in the arrangement of their carbon atoms.
Bicyclo[2.1.1]hexanes: These compounds are also bicyclic but have a different ring system and functional groups.
Uniqueness
(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-(5-chlorothiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-2-1-3-9(13)5-4-8/h1-2,6-9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEIRXQJXJGIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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